

Solubility of Cobalt(II) Nitrate Hexahydrate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Cobalt(II) nitrate hexahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **cobalt(II) nitrate hexahydrate** in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Quantitative Solubility Data

The solubility of **cobalt(II) nitrate hexahydrate** is a critical parameter for its application in various chemical and biological systems. The following table summarizes the available quantitative and qualitative solubility data in a range of common organic solvents. As a hygroscopic and deliquescent salt, its solubility can be influenced by the presence of water; therefore, anhydrous solvents should be used for applications sensitive to moisture.

Solvent	Chemical Formula	Solubility (g/100 g of solvent)	Temperature (°C)	Observations
Ethanol	C ₂ H ₅ OH	100[1]	12.5	Highly soluble.
Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	20[1]	25	Soluble.
Methanol	CH ₃ OH	2.1 g/100 mL*	Not Specified	Soluble.[2]
Acetone	(CH ₃) ₂ CO	Very Soluble[1]	Not Specified	Forms a colored solution, indicating coordination complex formation.
Acetonitrile	CH ₃ CN	Soluble[1]	Not Specified	-
Tetrahydrofuran (THF)	C ₄ H ₈ O	Soluble[1]	Not Specified	-
1,4-Dioxane	C ₄ H ₈ O ₂	Soluble[1]	Not Specified	-
Methyl Acetate	CH ₃ COOCH ₃	Soluble[3]	Not Specified	-
Ethyl Acetate	CH ₃ COOC ₂ H ₅	Sparingly Soluble[1]	Not Specified	-

*Note: The value for methanol is presented as g/100 mL. The density of methanol at room temperature is approximately 0.792 g/mL.

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method

The following protocol describes a standard laboratory procedure for determining the solubility of **cobalt(II) nitrate hexahydrate** in an organic solvent at a specific temperature. This method, based on the principle of reaching equilibrium between the solid solute and the solvent, is widely applicable.

2.1 Materials and Equipment

- **Cobalt(II) nitrate hexahydrate** (analytical grade)
- Anhydrous organic solvent of interest
- Thermostatic shaker or water bath with temperature control ($\pm 0.1^{\circ}\text{C}$)
- Analytical balance ($\pm 0.0001\text{ g}$)
- Glass vials or flasks with airtight seals
- Syringe filters ($0.45\text{ }\mu\text{m}$ pore size, compatible with the solvent)
- Volumetric flasks and pipettes
- Gravimetric analysis equipment (drying oven, desiccator, pre-weighed evaporating dishes) or a suitable analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, ICP-OES).

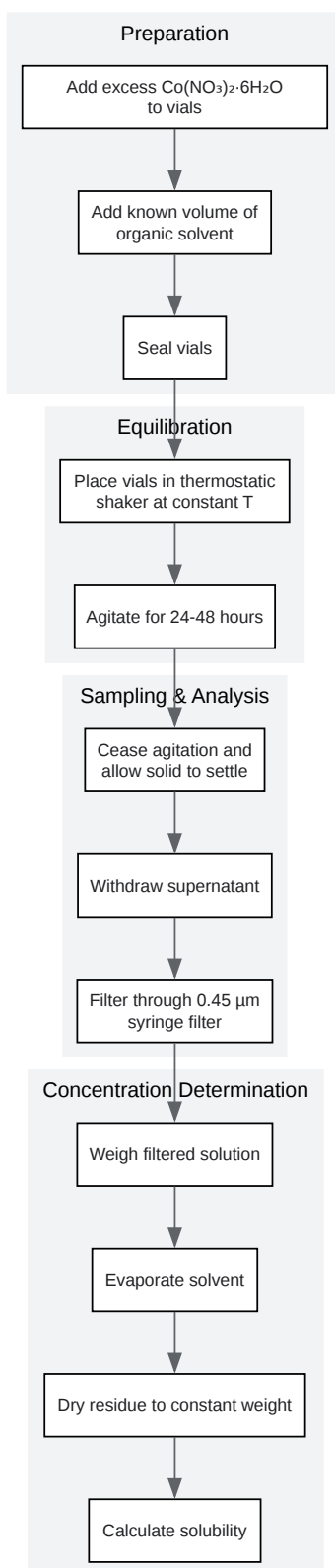
2.2 Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **cobalt(II) nitrate hexahydrate** to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
 - Pipette a known volume of the organic solvent into each vial.
 - Securely seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature.
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the

solvent and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

- Sample Withdrawal and Filtration:
 - Once equilibrium is established, cease agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.
 - Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry container to remove any undissolved microcrystals.
- Concentration Determination (Gravimetric Method):
 - Weigh the container with the filtered saturated solution.
 - Evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but below the decomposition temperature of the salt (decomposition starts around 55°C).^{[2][4]}
 - Once all the solvent has evaporated, cool the container in a desiccator and weigh it.
 - Repeat the drying and weighing steps until a constant weight is achieved.
 - The mass of the dissolved **cobalt(II) nitrate hexahydrate** is the final constant weight minus the initial weight of the empty container. The mass of the solvent is the weight of the solution minus the weight of the dissolved salt.
 - Calculate the solubility in grams of solute per 100 grams of solvent.

2.3 Experimental Workflow Diagram



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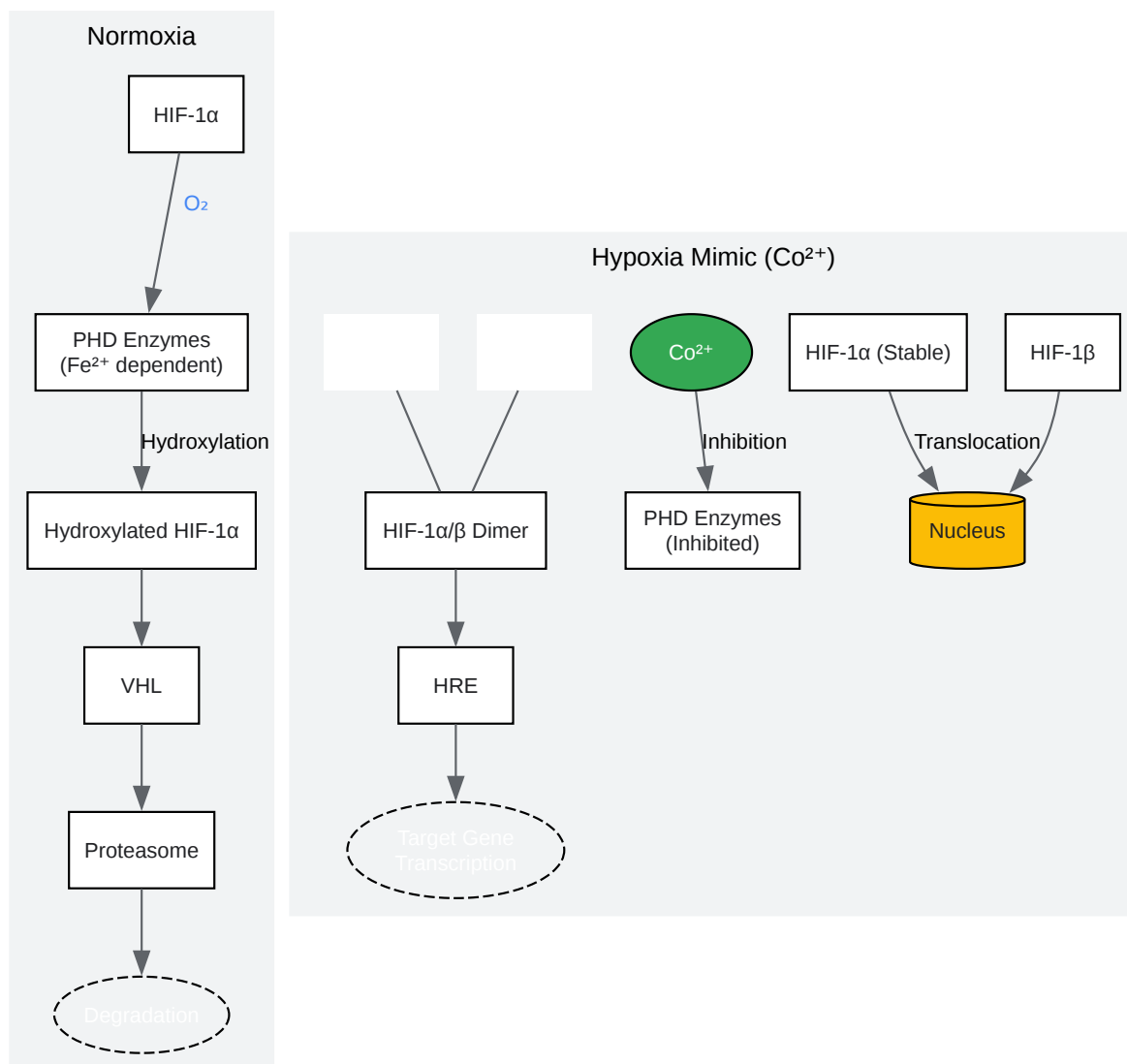
Isothermal Equilibrium Solubility Determination Workflow.

Relevance in Drug Development: Cobalt as a Hypoxia-Mimetic Agent

In the context of drug development, cobalt(II) ions, readily available from the dissolution of salts like **cobalt(II) nitrate hexahydrate**, are known to act as hypoxia-mimetic agents. They achieve this by stabilizing the alpha subunit of the Hypoxia-Inducible Factor (HIF-1 α), a key transcription factor in the cellular response to low oxygen levels.[\[5\]](#)[\[6\]](#)

Under normal oxygen conditions (normoxia), HIF-1 α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets it for proteasomal degradation. Cobalt(II) ions can substitute for the iron(II) cofactor in the active site of PHDs, thereby inhibiting their activity. This prevents the hydroxylation of HIF-1 α , leading to its stabilization and accumulation even in the presence of oxygen. The stabilized HIF-1 α then translocates to the nucleus, dimerizes with HIF-1 β , and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.

3.1 HIF-1 α Stabilization Pathway by Cobalt(II) Ions



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Mechanism of HIF-1α stabilization by Cobalt(II) ions.

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